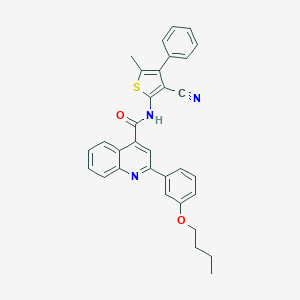![molecular formula C27H25N3O3S B453707 N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-METHOXYPHENYL)THIOUREA](/img/structure/B453707.png)
N-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-METHOXYPHENYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea is a complex organic compound with the molecular formula C27H25N3O3S and a molecular weight of 471.5707 . This compound is characterized by its unique structure, which includes a quinoline ring, an isopropoxyphenyl group, and a methoxyphenyl group connected through a thiourea linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring is often synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
The next step involves the introduction of the isopropoxyphenyl group through a nucleophilic substitution reaction. This is followed by the formation of the thiourea linkage, which is achieved by reacting the quinoline derivative with an isothiocyanate compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The quinoline ring and thiourea linkage play crucial roles in its binding to enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(4-methoxyphenyl)thiourea
- N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-pyridinyl)thiourea
Uniqueness
N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N’-(2-methoxyphenyl)thiourea is unique due to its specific combination of functional groups and structural features. The presence of both isopropoxy and methoxy groups, along with the quinoline ring and thiourea linkage, imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C27H25N3O3S |
|---|---|
分子量 |
471.6g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)carbamothioyl]-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H25N3O3S/c1-17(2)33-19-10-8-9-18(15-19)24-16-21(20-11-4-5-12-22(20)28-24)26(31)30-27(34)29-23-13-6-7-14-25(23)32-3/h4-17H,1-3H3,(H2,29,30,31,34) |
InChI 键 |
CTSBVOPTENVQSB-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4OC |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-({[6-bromo-2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B453629.png)
![2-(3-butoxyphenyl)-N-[3-cyano-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]quinoline-4-carboxamide](/img/structure/B453631.png)
![Methyl 4-(4-chlorophenyl)-2-({[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B453633.png)
![Ethyl 2-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B453634.png)
![6-Bromo-2-(4-ethoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B453636.png)

![6-bromo-2-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B453639.png)

![N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B453641.png)
![Methyl 2-({[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B453643.png)
![Ethyl 2-({[6-bromo-2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B453644.png)
![Ethyl 4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453645.png)
![2-AMINO-4-(4-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}PHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B453646.png)
![Methyl 4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B453647.png)
